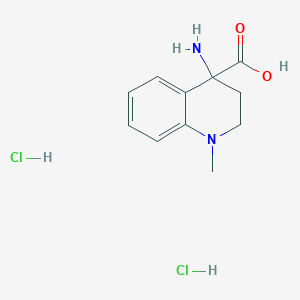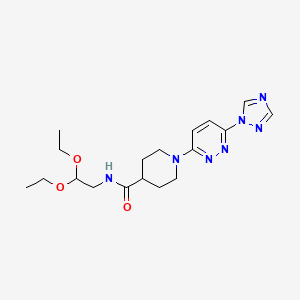
4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, including 4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride, often employs methods such as the Pictet-Spengler reaction, Bischler-Napieralski reactions, and more contemporary approaches like enyne metathesis, [2 + 2 + 2] cycloaddition, and Diels-Alder reactions. These methods facilitate the construction of the tetrahydroquinoline core and its functionalization at various positions, allowing for the synthesis of a wide range of derivatives with potential biological activities (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
Tetrahydroquinoline derivatives exhibit a wide range of molecular configurations due to their ability to undergo various structural modifications. X-ray crystallography and NMR studies have provided insights into the stereochemistry and conformational preferences of these molecules, facilitating the understanding of their biological interactions and properties (Rudenko et al., 2012).
Chemical Reactions and Properties
The reactivity of tetrahydroquinoline derivatives is influenced by their functional groups, allowing for a variety of chemical transformations. For example, the presence of amino and carboxylic acid groups enables reactions such as decarboxylation, amide formation, and the synthesis of peptide derivatives, expanding the utility of these compounds in synthetic organic chemistry and drug development (Gopalan et al., 2011).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. These properties can be tailored through structural modifications, enabling the optimization of drug-like characteristics for potential therapeutic agents (Yamuna et al., 2010).
Chemical Properties Analysis
Tetrahydroquinoline derivatives exhibit a range of chemical properties, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and redox characteristics. These properties are essential for the interaction of these compounds with biological targets, influencing their pharmacological activity and potential as therapeutic agents (Kawashima et al., 1979).
Aplicaciones Científicas De Investigación
Derivative Synthesis and Characterization
Researchers have explored various derivatives of tetrahydroquinoline compounds, emphasizing their structural characterization. The derivatives, such as hydrochloride of methyl ester, N-carboxy anhydride, N-acetyl derivative, and dioxopiperazine, are synthesized and characterized using methods like elemental analyses, NMR spectroscopy, optical rotation, and X-Ray diffraction, highlighting the compound's versatility in synthetic chemistry (Jansa, Macháček, & Bertolasi, 2006).
Structural Analysis and Synthesis
The compound's structural intricacies are further investigated through synthesis and molecular structure analysis. For instance, methyl tetrahydroquinoline-4-carboxylates synthesis and their structural elucidation via X-ray analysis provide insights into the compound's potential for diverse chemical applications (Rudenko et al., 2013).
Chemical Transformation and Alkaloid Synthesis
The compound also finds relevance in the synthesis of alkaloid structures and the transformation of carboxylic acids to carboxamides. Niobium pentachloride is utilized for transforming carboxylic acids to carboxamides under mild conditions, facilitating the synthesis of tetrahydroisoquinoline alkaloid structures (Nery, Ribeiro, & Lopes, 2003).
Synthesis Techniques and Molecular Diversity
Advanced synthesis techniques, such as C(sp3)-H activation/electrocyclization strategies, are employed to create dihydroisoquinolines, highlighting the compound's role in innovative synthetic methodologies and contributing to molecular diversity (Chaumontet, Piccardi, & Baudoin, 2009).
Propiedades
IUPAC Name |
4-amino-1-methyl-2,3-dihydroquinoline-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-13-7-6-11(12,10(14)15)8-4-2-3-5-9(8)13;;/h2-5H,6-7,12H2,1H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKHDGDTKDRUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)


![N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2488674.png)
![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)

